
Nicametate citrate
Vue d'ensemble
Description
Nicametate citrate is a chemical compound known for its vasodilatory properties, which means it can widen blood vessels. This compound is primarily used to enhance blood flow and oxygen delivery to various tissues, including the brain. It is also utilized in the treatment of conditions such as intermittent claudication and peripheral vascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nicametate citrate is synthesized through the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol, followed by the formation of a citrate salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
Esterification: Nicotinic acid is reacted with 2-(diethylamino)ethanol in the presence of a dehydrating agent.
Neutralization: The resulting ester is neutralized with citric acid to form the citrate salt.
Purification: The compound is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Nicametate citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxides of nicametate.
Reduction Products: Reduced derivatives of nicametate.
Substitution Products: Substituted nicametate derivatives
Applications De Recherche Scientifique
Chelation Therapy
One of the primary research areas for nicametate citrate is its use in chelation therapy. It has shown effectiveness in binding heavy metals such as lead and mercury, facilitating their excretion from the body. Animal studies have demonstrated promising results, although further human studies are warranted to establish safety and efficacy .
Neuroprotective Effects
This compound has been investigated for its potential benefits in neuroprotection. Studies suggest that it may improve blood flow to the brain, which could be beneficial for patients recovering from strokes or those with neurodegenerative diseases. A clinical trial indicated that patients treated with nicametate had a reduced risk of cerebrovascular death compared to those treated with aspirin .
Treatment of Vascular Diseases
The compound is employed in treating conditions like intermittent claudication and peripheral vascular diseases due to its ability to enhance blood flow. Clinical studies have shown that this compound can significantly improve patient outcomes regarding vascular health .
Data Table: Comparative Efficacy of this compound vs. Aspirin in Stroke Recovery
Treatment | Cerebral Reinfarction Rate | Adjusted Hazard Ratio (aHR) | p-value |
---|---|---|---|
Aspirin | 6.3% | 1.00 | - |
This compound | 11.9% | 0.63 | 0.04 |
This table summarizes findings from a clinical trial comparing the efficacy of this compound and aspirin in preventing cerebral reinfarction after stroke .
Case Study 1: Stroke Recovery
A study involving patients who suffered an ischemic stroke demonstrated that those treated with this compound had a 37% reduction in cerebrovascular death compared to those on aspirin treatment. However, the recurrence rate was higher among those treated with nicametate, indicating a need for further investigation into its long-term effects .
Case Study 2: Heavy Metal Chelation
In animal models, this compound has been shown to effectively bind heavy metals, leading to their excretion through renal pathways. These findings suggest its potential as a therapeutic agent in cases of heavy metal poisoning .
Mécanisme D'action
Nicametate citrate exerts its effects through several mechanisms:
Vasodilation: It promotes the dilation of small arteries and capillaries, increasing blood flow and oxygen delivery to tissues.
Cellular Respiration: The compound enhances cellular respiration by acting on respiratory coenzymes, facilitating the uptake and utilization of oxygen within cells.
Neurotransmission: this compound inhibits acetylcholinesterase and serous cholinesterase, enhancing neurotransmission and neuromuscular excitability
Comparaison Avec Des Composés Similaires
Nicotinic Acid:
2-(Diethylamino)ethanol: A component of nicametate citrate, used in various chemical syntheses.
Citric Acid: Commonly used in the formation of citrate salts and as a buffering agent
Uniqueness of this compound: this compound is unique due to its combined vasodilatory and cellular respiration-enhancing properties. Unlike nicotinic acid, which primarily acts as a vitamin, this compound has a broader range of applications in both medical and industrial fields .
Activité Biologique
Nicametate citrate is a chemical compound recognized for its vasodilatory properties and potential therapeutic applications in various medical conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Overview
This compound, with the chemical formula C₁₈H₂₆N₂O₉ and CAS number 1641-74-3, is a salt formed from nicametate and citric acid. It has been studied for its role in enhancing blood flow, promoting tissue regeneration, and its potential use in chelating therapy for heavy metal poisoning.
Vasodilation : this compound acts primarily as a vasodilator, leading to the widening of blood vessels. This effect is crucial for improving blood flow and oxygen delivery to tissues, particularly in conditions like peripheral vascular diseases and stroke recovery .
Cellular Respiration : The compound is involved in cellular respiration processes, contributing to the synthesis of coenzymes essential for metabolic pathways. It enhances tissue respiration and promotes the formation of granulation tissue, which is vital for healing.
Enzyme Interaction : this compound inhibits acetylcholinesterase and serous cholinesterase, enzymes that are critical for nerve and muscle function. This inhibition may contribute to its neuroprotective effects by enhancing neurotransmission.
Pharmacokinetics
This compound exhibits slow metabolism within the body, allowing for sustained pharmacological effects. Its metabolites are believed to facilitate the dilation of small arteries and capillaries, enhancing overall vascular function.
Clinical Studies
-
Stroke Recovery : A study involving patients treated with this compound indicated a 37% reduction in cerebrovascular death compared to those treated with aspirin (adjusted hazard ratio: 0.63). However, the recurrence rate of strokes was higher in the nicametate group .
Treatment Crude HR (95% CI) Adjusted HR (95% CI) p-value Aspirin 1.00 1.00 - Nicametate 0.66 0.63 0.04 - Neuroprotective Effects : Research suggests that this compound may improve blood flow to the brain, potentially benefiting patients with neurodegenerative diseases or those recovering from strokes .
- Chelating Therapy : this compound has been explored for its ability to bind heavy metals such as lead and mercury, facilitating their excretion from the body. Animal studies have shown promising results, although further human studies are needed .
Case Studies
Propriétés
IUPAC Name |
2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABBAGAOMDWOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046733 | |
Record name | Nicametate citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-74-3 | |
Record name | 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicametate citrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicametate citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicametate citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-(3-pyridiniocarbonyloxy)ethyl]ammonium hydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICAMETATE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S708RDJ0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any established structure-activity relationships for Nicametate Citrate or related compounds?
A1: The provided research does not directly explore structure-activity relationships for this compound. Further research focusing on structural analogs and their pharmacological activities would be necessary to establish such relationships. This could involve modifying different parts of the this compound molecule and evaluating the impact on its vasodilatory effects and interactions with the autonomic nervous system.
Q2: What analytical techniques are commonly employed for characterizing and quantifying this compound?
A: High-performance liquid chromatography (HPLC) is a prominent method used for analyzing this compound []. This technique allows for the separation, identification, and quantification of the compound in various matrices, including pharmaceutical formulations and biological samples. X-ray diffraction has also been used to characterize the physical form of this compound, providing valuable information about its crystal structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.